![molecular formula C17H20N2O5S B13877080 2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid is a complex organic compound with a unique structure that includes a benzylsulfonylamino group, a pyridinyl ring, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonylamino group may play a key role in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-[3-(Benzylsulfonylamino)-2-oxo-6-methylpyridin-1-yl]acetic acid
- 2-[3-(Benzylsulfonylamino)-2-oxo-6-ethylpyridin-1-yl]acetic acid
Uniqueness
2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid is unique due to its specific structural features, such as the propyl group on the pyridinyl ring. This structural variation can influence its reactivity and interactions with molecular targets, making it distinct from similar compounds.
特性
分子式 |
C17H20N2O5S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
2-[3-(benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O5S/c1-2-6-14-9-10-15(17(22)19(14)11-16(20)21)18-25(23,24)12-13-7-4-3-5-8-13/h3-5,7-10,18H,2,6,11-12H2,1H3,(H,20,21) |
InChIキー |
YXSQKXRRPRVBNR-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C(=O)N1CC(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
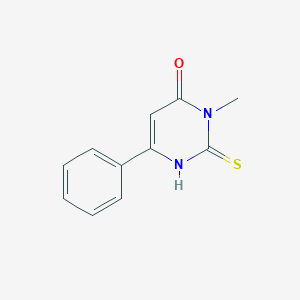
![5-(1H-indazol-5-ylamino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877004.png)
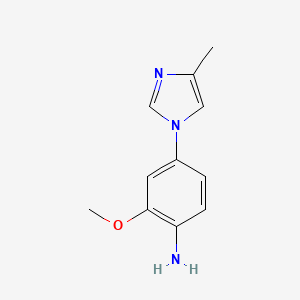
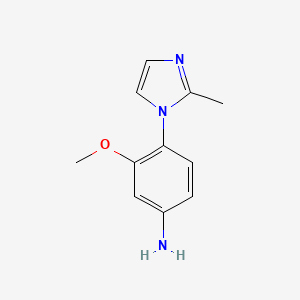
![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
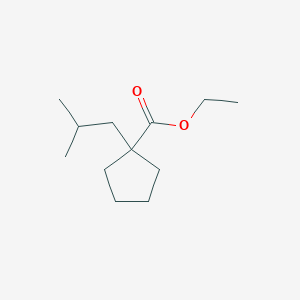
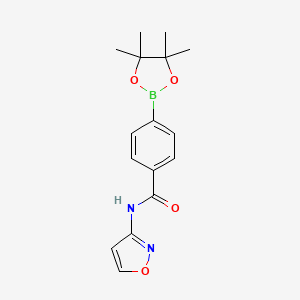

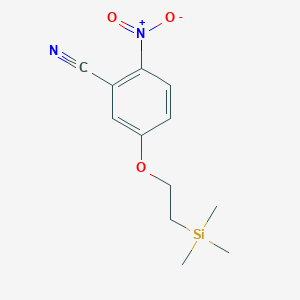


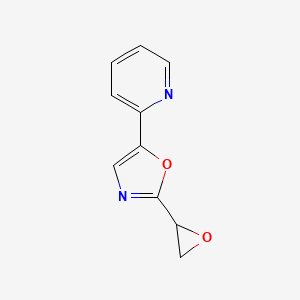
![4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
